Cas no 15797-21-4 (1,3-Cyclopentanedicarboxylicacid, 1,2,2-trimethyl-, dimethyl ester, (1R,3S)- (9CI))

1,3-Cyclopentanedicarboxylicacid, 1,2,2-trimethyl-, dimethyl ester, (1R,3S)- (9CI) structure
15797-21-4 structure
Product Name:1,3-Cyclopentanedicarboxylicacid, 1,2,2-trimethyl-, dimethyl ester, (1R,3S)- (9CI)
Numero CAS:15797-21-4
MF:C12H20O4
MW:228.284804344177
CID:227700
PubChem ID:348846
Update Time:2025-04-19

1,3-Cyclopentanedicarboxylicacid, 1,2,2-trimethyl-, dimethyl ester, (1R,3S)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Cyclopentanedicarboxylicacid, 1,2,2-trimethyl-, dimethyl ester, (1R,3S)- (9CI)
    • dimethyl 1,2,2-trimethylcyclopentane-1,3-dicarboxylate
    • (+)-camphoric acid dimethyl ester
    • (1R)-cis-Camphersaeure-dimethylester
    • (1R)-cis-camphoric acid dimethyl ester
    • (1R,3S)-dimethyl 1,2,2-trimethylcyclopentane-1,3-dicarboxylate
    • (1R-cis)-1,2,2-trimethyl-1,3-cyclopentanedicarboxylic acid,dimethyl ester
    • AG-B-20721
    • Camphoric acid, dimethyl ester
    • CTK6I9813
    • methyl 3-(methoxycarbonyl)-2,2,3-trimethylcyclopentanecarboxylate
    • NSC408336
    • SBB038033
    • dimethyl1,2,2-trimethylcyclopentane-1,3-dicarboxylate
    • MFCD00087534
    • AKOS016038829
    • 7282-27-1
    • Dimethyl camphorate
    • DTXSID00325043
    • 1,2,2-trimethyl-cyclopentane-1,3-dicarboxylic acid dimethyl ester
    • NSC-408336
    • AKOS000267969
    • 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, dimethyl ester
    • 15797-21-4
    • JTQKJWYDOXYYBH-UHFFFAOYSA-N
    • Dimethyl camphorate #
    • Dimethyl ester of camphoric acid
    • Inchi: 1S/C12H20O4/c1-11(2)8(9(13)15-4)6-7-12(11,3)10(14)16-5/h8H,6-7H2,1-5H3
    • Chiave InChI: JTQKJWYDOXYYBH-UHFFFAOYSA-N
    • Sorrisi: O(C)C(C1(C)CCC(C(=O)OC)C1(C)C)=O

Proprietà calcolate

  • Massa esatta: 228.1362
  • Massa monoisotopica: 228.136
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 4
  • Complessità: 308
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 52.6A^2
  • XLogP3: 2

Proprietà sperimentali

  • Densità: 1.033
  • Punto di ebollizione: 265.4°C at 760 mmHg
  • Punto di infiammabilità: 119.8°C
  • Indice di rifrazione: 1.446
  • PSA: 52.6
  • LogP: 1.77490
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd